molecular formula C11H12N4O B15343923 1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one CAS No. 1184917-78-9

1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B15343923
CAS No.: 1184917-78-9
M. Wt: 216.24 g/mol
InChI Key: REVBHNFJJXHSNF-UHFFFAOYSA-N
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Description

1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features both benzimidazole and tetrahydropyrimidinone moieties

Preparation Methods

The synthesis of 1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method involves the use of polyphosphoric acid (PPA) as a cyclodehydrating agent . The reaction is carried out by heating the reactants at elevated temperatures, typically around 180-200°C, for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, thereby disrupting microtubule formation and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1184917-78-9

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-1,3-diazinan-2-one

InChI

InChI=1S/C11H12N4O/c16-11-12-6-3-7-15(11)10-13-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7H2,(H,12,16)(H,13,14)

InChI Key

REVBHNFJJXHSNF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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